1-Bromooctane
Overview
Description
1-Bromooctane, also known as octyl bromide, is an organic compound with the chemical formula CH₃(CH₂)₇Br. It is a colorless to slightly yellow liquid that belongs to the class of alkyl halides.
Mechanism of Action
Target of Action
1-Bromooctane, also known as Octyl bromide, is commonly used in organic synthesis . Its primary target is organic compounds where it introduces the bromine functional group .
Mode of Action
The mechanism of action of this compound involves the substitution of a hydrogen atom with a bromine atom . This substitution results in the formation of new organic compounds .
Biochemical Pathways
The utilization of water-insoluble haloalkanes like this compound by certain organisms appears to consist of three phases :
- Extracellular emulsification : This is facilitated by a constitutively excreted surface active agent .
- Periplasmic dehalogenation : An inducible dehalogenase mediates this phase .
- Intracellular degradation : The residual carbon skeleton undergoes degradation within the cell .
Pharmacokinetics
The pharmacokinetic properties of this compound are as follows :
- GI absorption : Low
- BBB permeant : Yes
- P-gp substrate : No
- CYP1A2 inhibitor : No
- CYP2C19 inhibitor : No
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
- Log Kp (skin permeation) : -4.01 cm/s
- Lipophilicity Log Po/w (iLOGP) : 3.06
Result of Action
The result of this compound’s action is the formation of new organic compounds through the introduction of a bromine functional group . This can lead to the creation of a variety of compounds with different properties and uses.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its vapor pressure is 0.34 mmHg at 25 °C , indicating that it can evaporate into the air under normal environmental conditions. Furthermore, its boiling point is 201 °C , suggesting that it can remain stable under a wide range of temperatures.
Preparation Methods
1-Bromooctane is typically prepared by reacting octanol with hydrobromic acid. The synthetic route involves the following steps :
- Dissolve sodium bromide in sulfuric acid.
- Add n-octanol to the solution and heat to reflux for 7-8 hours.
- Cool the mixture and dilute with water.
- Separate the organic phase and wash it with water, concentrated sulfuric acid, and a 10% sodium carbonate solution.
- Dry the organic phase over anhydrous sodium sulfate.
- Distill the product at 196-200°C to obtain this compound with a yield of over 90%.
Industrial production methods follow a similar process but are scaled up to meet commercial demands.
Chemical Reactions Analysis
1-Bromooctane undergoes various chemical reactions, primarily nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group . Some common reactions include:
Substitution Reactions: In these reactions, the bromine atom is replaced by other nucleophiles such as hydroxide ions, cyanide ions, or amines. For example, reacting this compound with sodium hydroxide yields octanol.
Formation of Grignard Reagents: When combined with magnesium metal in dry ether, this compound forms octylmagnesium bromide, a Grignard reagent used in various organic syntheses.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Scientific Research Applications
1-Bromooctane has several applications in scientific research :
Organic Synthesis: It is widely used as an alkylating agent to introduce octyl groups into various compounds.
Extraction Solvent: It is used as an extraction solvent in the determination of volatile organic compounds in water samples.
Preparation of Quaternary Ammonium Compounds: It is used in the synthesis of quaternary ammonium chloride-modified poly(propylenimine) dendrimers, which have applications in drug delivery and materials science.
Phase Transfer Catalysis: It is employed in phase transfer catalysis experiments to increase the rate of reactions by transferring reactants between different phases.
Comparison with Similar Compounds
1-Bromooctane can be compared with other alkyl bromides such as 1-bromohexane, 1-bromopentane, and 1-bromododecane . While these compounds share similar chemical properties and reactivity, this compound is unique due to its specific chain length, which influences its physical properties and applications. For instance:
1-Bromohexane: Has a shorter carbon chain, making it less hydrophobic compared to this compound.
1-Bromododecane: Has a longer carbon chain, resulting in higher boiling points and different solubility characteristics.
These differences make this compound suitable for specific applications where its particular chain length and properties are advantageous.
Properties
IUPAC Name |
1-bromooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKOFRJSULQZRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021938 | |
Record name | 1-Bromooctane | |
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Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] | |
Record name | n-Octyl bromide | |
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Vapor Pressure |
0.34 [mmHg] | |
Record name | n-Octyl bromide | |
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CAS No. |
111-83-1 | |
Record name | 1-Bromooctane | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=111-83-1 | |
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Record name | n-Octyl bromide | |
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Record name | 1-Bromooctane | |
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Record name | Octane, 1-bromo- | |
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Record name | 1-Bromooctane | |
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Record name | 1-bromooctane | |
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Record name | 1-BROMOOCTANE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and molecular weight of 1-bromooctane?
A1: this compound has the molecular formula C8H17Br and a molecular weight of 193.17 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A: Common spectroscopic techniques employed for characterizing this compound include Fourier transform infrared (FTIR) spectroscopy , Raman spectroscopy , Nuclear Magnetic Resonance (NMR) spectroscopy including COSY, NOESY, and TOCSY techniques , and Electrospray-ionization mass spectrometry (ESI-MS) .
Q3: What is the significance of the vibrational analysis of this compound?
A: Vibrational analysis using FTIR and Raman spectra, coupled with normal coordinate calculations, provides insights into the different conformations of this compound present in the liquid phase. This analysis helps understand the molecule's flexibility and its behavior in different chemical environments .
Q4: What is a common method for synthesizing this compound?
A: this compound can be synthesized by reacting 1-octanol with hydrobromic acid, often using concentrated sulfuric acid as a catalyst . This method has been optimized to achieve high yields under specific reaction conditions.
Q5: How is this compound utilized in organic synthesis?
A: this compound serves as a versatile reagent in various organic reactions, including nucleophilic substitutions (SN2) , halogen-exchange reactions , and the synthesis of other organic compounds like alkyl-substituted pyridium bromide quaternary ammonium salts and esters containing asymmetric cationic surfactants .
Q6: Can this compound participate in carbonylation reactions?
A: While this compound can be used in carbonylation reactions, it often leads to the formation of 1-cyanooctane as the major product instead of the desired carbonylative coupling product .
Q7: What is the role of this compound in phase-transfer catalysis?
A: this compound is frequently employed as a model substrate to investigate the efficiency and kinetics of phase-transfer catalysts (PTCs) . These studies help optimize reaction conditions and develop new PTC systems for various chemical transformations.
Q8: How do different types of phase-transfer catalysts affect this compound's reactivity?
A: Studies have explored a diverse range of PTCs, including phosphonium salts , crown ethers , and polymeric supports . Each type of catalyst exhibits varying efficiencies and selectivities depending on factors like spacer chain length, ring substitution, polymer backbone structure, and reaction conditions.
Q9: Can insights from molecular dynamics simulations be applied to understand this compound’s behavior in phase-transfer catalyzed reactions?
A: Molecular dynamics simulations provide valuable information about the interactions between this compound, PTCs like β-cyclodextrin, and the surrounding solvent molecules at the liquid/liquid interface . These simulations shed light on the mechanism of inverse phase transfer catalysis and help rationalize the observed rate enhancements.
Q10: How does the presence of water affect reactions involving this compound?
A: The presence of water can significantly impact reactions involving this compound, particularly in systems utilizing phase-transfer catalysts. Water can influence the solubility and reactivity of reagents and catalysts, ultimately affecting reaction rates and product selectivity .
Q11: What solvents are commonly used in reactions involving this compound?
A: Common solvents include benzene, toluene, tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and 1,4-dioxane. The choice of solvent is crucial as it affects the solubility of reactants and catalysts, reaction rates, and the overall efficiency of the reaction .
Q12: How is this compound analyzed in reaction mixtures?
A: Gas chromatography (GC) is a widely used technique to analyze this compound in reaction mixtures, allowing for the identification and quantification of the compound and potential by-products . Other methods, like high-performance liquid chromatography (HPLC) can also be employed, particularly when analyzing complex reaction mixtures containing various components .
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